Acyclovir monophosphate

Vue d'ensemble

Description

Acyclovir is a synthetic nucleoside analogue active against herpes viruses . It is a white, crystalline powder with the molecular formula C8H11N5O3 and a molecular weight of 225.2 . It is widely used in the treatment of herpesvirus infections, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV) .

Synthesis Analysis

The synthesis of Acyclovir involves several preparation methods and synthetic materials, such as 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives .Molecular Structure Analysis

The structure of Acyclovir (9-((2-hydroxyethoxy)methyl)guanine) (ACV) is illustrated in several papers . As an antiviral drug of guanine nucleoside analogues, ACV is one of the most commonly used antiviral drugs all around the world .Chemical Reactions Analysis

After intracellular uptake, Acyclovir is converted to Acyclovir monophosphate by virally-encoded thymidine kinase . This step does not occur to any significant degree in uninfected cells and thereby lends specificity to the drug’s activity .Physical And Chemical Properties Analysis

Acyclovir is a BCS class III/IV drug, with low permeability and/or slight water solubility (concentration-dependent) . The maximum solubility in water at 37°C is 2.5 mg/mL . The pka’s of acyclovir are 2.27 and 9.25 .Applications De Recherche Scientifique

Antiviral Drug

Acyclovir (ACV) est un médicament antiviral efficace et sélectif . Il est l'un des médicaments antiviraux les plus utilisés dans le monde entier . Il est utilisé pour traiter les virus de l'herpès, tels que le virus de l'herpès simplex (VHS), le virus varicelle-zona (VVZ) et le virus d'Epstein-Barr (VEB) efficacement, avec peu d'effet sur les cellules normales .

Inhibition du codage viral

Le mécanisme qui sous-tend la capacité de l'ACV à inhiber le codage viral est un domaine clé d'étude . Depuis son développement et sa pharmacologie, cet aspect de l'ACV a fait l'objet de nombreuses recherches .

Études toxicologiques

L'étude de sa toxicologie et l'utilisation de techniques de détection appropriées pour contrôler sa toxicité à des niveaux sûrs sont extrêmement importantes pour les efforts médicaux et la santé humaine . Des procédures analytiques précieuses pour les études toxicologiques de l'ACV sont essentielles pour l'utilisation humaine et la posologie .

Méthodes analytiques

Des méthodes analytiques, notamment la spectrophotométrie, la chromatographie liquide haute performance (HPLC), la chromatographie liquide/spectrométrie de masse en tandem (LC-MS/MS), les capteurs électrochimiques, les polymères à empreinte moléculaire (MIP) et l'injection en flux-chimiluminescence (FI-CL) sont également mises en évidence . Ces méthodes sont cruciales pour la détection et la quantification de l'ACV .

Synthèse

Un résumé complet des méthodes de préparation et des matériaux synthétiques existants, tels que la 5-aminoimidazole-4-carboxamide, la guanine et ses dérivés, et d'autres dérivés puriques, est présenté pour élucider en détail la préparation de l'ACV .

Applications pharmaceutiques

Des informations sont fournies pour le développement de l'ACV afin de stimuler de nouvelles innovations de l'ACV dans les applications pharmaceutiques . Par exemple, il peut être associé à la zidovudine (AZT) pour traiter le SIDA ou à l'interféron lymphoblastoïde humain pour traiter l'hépatite B chronique .

Promédicaments

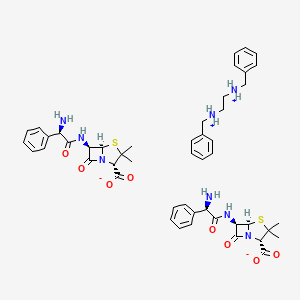

Des promédicaments à base d'acyclovir monophosphate, les ProTides d'acyclovir, ont été étudiés pour leurs activités anti-VIH indépendantes de la co-infection par le HHV . Ces promédicaments inhibent la réplication du VHS-2 et du VIH-1 dans les lignées cellulaires T .

Mécanisme D'action

Target of Action

Acyclovir monophosphate primarily targets the viral DNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs .

Mode of Action

Acyclovir is converted into this compound by the action of viral thymidine kinase . The monophosphate derivative is then converted to the diphosphate form by guanylate kinase, and finally to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) .

Biochemical Pathways

The biochemical pathway of acyclovir involves its conversion from the monophosphate form to the triphosphate form. This conversion process involves several enzymes, including guanylate kinase and nucleoside diphosphate kinase . The resulting acyclovir triphosphate then inhibits the viral DNA polymerase, leading to termination of the viral DNA chain .

Result of Action

The result of this compound’s action is the inhibition of viral DNA polymerase, which leads to the termination of the viral DNA chain . This prevents the replication of the virus, thereby controlling the infection .

Action Environment

The action of this compound is influenced by the presence of the virus, as the conversion of acyclovir to its monophosphate form is mediated by viral thymidine kinase . Therefore, the drug’s action, efficacy, and stability are likely to be influenced by factors that affect the virus, such as the viral load and the host’s immune response.

Safety and Hazards

Acyclovir is contraindicated in patients with a known hypersensitivity to acyclovir or valacyclovir . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Given the repurposing eligibility of Acyclovir, there are ongoing efforts to develop new salts of this drug with the aim of improving its pharmacokinetic properties . It has also been tested against COVID-19, showing potential to inhibit viral proteases, multiple viral genes expression, and RNA-Dependent RNA Polymerase .

Analyse Biochimique

Biochemical Properties

Acyclovir Monophosphate is created when Acyclovir is phosphorylated by a viral-induced thymidine kinase . This process is crucial for Acyclovir’s antiviral activity. The monophosphate form is then further converted into diphosphate and triphosphate forms by cellular enzymes in the infected host cell .

Cellular Effects

This compound, in its triphosphate form, has a higher affinity for viral DNA polymerase than cellular DNA polymerase . This selectivity allows it to exert its antiviral effects with little impact on normal, uninfected cells .

Molecular Mechanism

The mechanism of action of this compound involves its conversion to Acyclovir triphosphate, which inactivates viral DNA polymerase . This inactivation can occur either through the incorporation of Acyclovir triphosphate into the growing viral DNA chain, causing chain termination, or through competition with other bases for viral DNA polymerase, effectively inactivating the enzyme .

Temporal Effects in Laboratory Settings

It is known that Acyclovir, from which this compound is derived, has been used effectively in clinical trials since 1977 .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to its diphosphate form by guanylate kinase, and then to its triphosphate form by several enzymes, including nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase, and adenylosuccinate synthetase .

Subcellular Localization

It is known that this compound and its derivatives are concentrated in infected host cells where the drug exerts its antiviral effects .

Propriétés

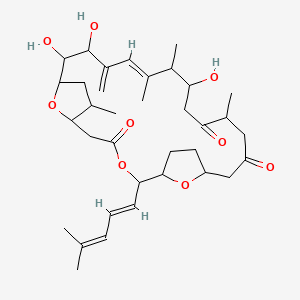

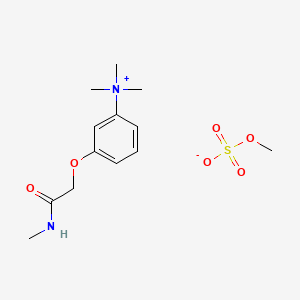

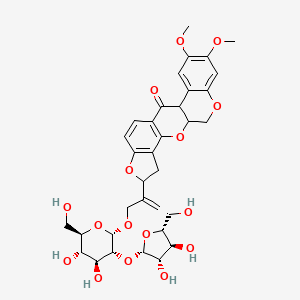

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5O6P/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-18-1-2-19-20(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H3,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOAJOVOKFATQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCOP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984966 | |

| Record name | 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66341-16-0 | |

| Record name | Acyclovir monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066341160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACYCLOVIR PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J91QR22O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

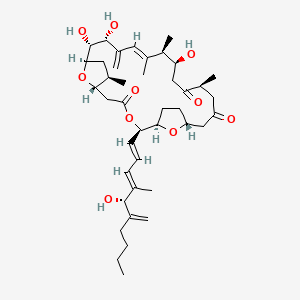

![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)